REACTION_CXSMILES
|
C(=O)C1C=CC=CC=1.S1CC(=O)NC1=O.[CH:16](=[C:23]1[S:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCOCC1.[Pd]>[CH2:16]([CH:23]1[S:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
|
Name
|
5-benzylidene-2,4-thiazolidinedione
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1C(NC(S1)=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake thoroughly washed with dioxan
|
Type
|
CUSTOM
|
Details
|
the combined dioxan solutions evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1C(NC(S1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |